molecular formula C18H25BrFNO3 B1408143 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate CAS No. 1704095-94-2

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate

Cat. No.: B1408143
CAS No.: 1704095-94-2
M. Wt: 402.3 g/mol
InChI Key: ZURFOVHHXUOAKP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate is a chemical compound with the molecular formula C18H26BrFNO3 It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-bromo-2-fluorophenol with an appropriate alkylating agent to form the 4-bromo-2-fluorophenoxy intermediate.

    Alkylation: The phenoxy intermediate is then alkylated with 2-bromoethyl tert-butyl carbamate under basic conditions to form the desired product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding amine and carboxylic acid.

Scientific Research Applications

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the carbamate group, play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(4-chloro-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate
  • Tert-butyl (2-(4-bromo-2-chlorophenoxy)ethyl)(cyclopentyl)carbamate
  • Tert-butyl (2-(4-bromo-2-methylphenoxy)ethyl)(cyclopentyl)carbamate

Uniqueness

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopentyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the carbamate and cyclopentyl groups provides a distinct profile that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21(14-6-4-5-7-14)10-11-23-16-9-8-13(19)12-15(16)20/h8-9,12,14H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURFOVHHXUOAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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